molecular formula C15H19N5 B2961633 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine CAS No. 338975-79-4

4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine

Cat. No.: B2961633
CAS No.: 338975-79-4
M. Wt: 269.352
InChI Key: QLUMPXNBZQGDEZ-UHFFFAOYSA-N
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Description

4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine (CAS 338975-79-4) is a nitrogen-containing heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. This molecule features a pyrimidin-2-amine core, a structure known for its prevalence in bioactive molecules and its ability to engage in hydrogen bonding, which is crucial for molecular recognition processes . The 4-methylpiperazine substituent enhances the molecule's properties as a building block for the development of pharmacologically active compounds. This compound is supplied with a purity of 90% and has a molecular weight of 269.35 g/mol . Its structure is representative of a class of molecules investigated for their potential to interact with various enzymatic targets. Pyrimidine-based structures are frequently explored as kinase inhibitors and have shown significant promise in anticancer research . The specific substitution pattern on this core structure makes it a versatile intermediate for further chemical functionalization, particularly in the synthesis of more complex molecules designed for high-throughput screening and structure-activity relationship (SAR) studies. Safety Information: This product is classified with the signal word "Warning." Potential hazards include being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335) . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area. Important Notice: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19-8-10-20(11-9-19)13-4-2-12(3-5-13)14-6-7-17-15(16)18-14/h2-7H,8-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUMPXNBZQGDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated pyrimidine reacts with a phenyl nucleophile.

    Introduction of Methylpiperazine: The final step involves the nucleophilic substitution of the phenyl group with 4-methylpiperazine under basic conditions, often using a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving cell signaling pathways and molecular interactions due to its ability to interact with specific biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders. It acts as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Substituents on the Phenyl Ring
  • 4-Methylpiperazine vs. Ethyl substitution may also alter binding kinetics in kinase targets .
  • Trifluoromethyl Substitution :
    Compounds like 4-(4-methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine () incorporate a CF₃ group, improving metabolic stability and target affinity through electron-withdrawing effects .
Heterocyclic Core Variations
  • Pyrrolo[2,3-d]pyrimidine vs. Pyrimidine :
    In UNC2025 derivatives (), the pyrrolo[2,3-d]pyrimidine core extends π-π stacking interactions, enhancing Mer/Flt3 kinase inhibition (IC₅₀ < 10 nM) compared to simpler pyrimidines .
  • Pyrazolo-Pyridazine Hybrids :
    CAF045 () integrates a pyrazolo[1,5-b]pyridazine moiety, broadening kinase selectivity but reducing potency against JAK2 (IC₅₀ ~50 nM vs. <10 nM for simpler pyrimidines) .
Linker and Tail Modifications
  • Aniline Linkers: Compound 34 in uses a direct aniline linker, optimizing Plasmodium falciparum inhibition (IC₅₀ = 0.8 µM), while bulkier linkers (e.g., thieno[3,2-d]pyrimidine in ) reduce off-target effects .

Physicochemical Properties

Compound logP Solubility (µM) Target IC₅₀/EC₅₀ Reference
4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine 2.1 120 JAK2 15 nM
CAF045 (Pyrazolo-pyridazine hybrid) 3.4 45 Stk1 50 nM
SLC3033 (4-Ethylpiperazine) 2.8 80 DYRK1B 17 nM
UNC2025 (Pyrrolo-pyrimidine) 1.9 200 Mer/Flt3 5 nM
Compound 34 (Direct aniline) 2.5 95 Plasmodium falciparum 0.8 µM

Key trends:

  • logP : Pyrrolo-pyrimidines (e.g., UNC2025) exhibit lower logP due to polar heterocycles, enhancing solubility.
  • Potency : Bulky substituents (e.g., trifluoromethyl in ) improve target affinity but may reduce solubility.

Selectivity and Toxicity Profiles

  • Selectivity : AZ191 () demonstrates >100-fold selectivity for DYRK1B over DYRK1A, attributed to its methoxyphenyl and methylpyrrolopyridine groups .
  • Toxicity : Ethylpiperazine derivatives () show higher hepatic clearance in preclinical models compared to methyl analogs .

Biological Activity

4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine, with the CAS number 338975-79-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews various studies that investigate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its molecular formula C15H19N5C_{15}H_{19}N_{5} and a solid physical form. The structural representation includes a pyrimidine core substituted with a piperazine moiety, which is known to influence its pharmacological properties.

PropertyValue
Molecular FormulaC₁₅H₁₉N₅
CAS Number338975-79-4
Physical FormSolid
Purity≥90%

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For instance, in vitro assays demonstrated the compound's ability to inhibit proliferation in various cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma).

Case Study: In Vitro Anticancer Activity
A study reported that the compound showed an IC50 value of approximately 2.27 µM against K562 cells, indicating potent anti-proliferative effects compared to established drugs like imatinib .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic potential, particularly against Plasmodium species responsible for malaria. The incorporation of polar functionalities in similar compounds has been shown to enhance aqueous solubility and metabolic stability, which are critical for effective antiparasitic activity.

Case Study: Antimalarial Efficacy
In a study focusing on the optimization of related compounds targeting PfATP4 (a sodium pump essential for Plasmodium survival), modifications similar to those found in this compound were shown to improve both solubility and efficacy in vivo, suggesting a promising avenue for further research into this compound's potential against malaria .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Protein Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases involved in cancer progression.
  • Adenosine Receptor Modulation : Some derivatives act as antagonists at adenosine receptors, which play roles in tumor growth and immune response modulation .

Q & A

Q. What are the established synthetic routes for 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine and its derivatives?

The synthesis typically involves multi-step reactions starting with precursor compounds containing the 4-methylpiperazine and pyrimidine moieties. For example, chiral synthesis routes may include:

  • Step 1 : Debromination or deprotection of intermediates like dibenzyl-substituted cyclohexan-1-amine derivatives to yield free amines .
  • Step 2 : Coupling reactions with pyrimidine-based scaffolds, such as spirocyclic pyrazino-pyrrolo-pyrimidinones, using reagents like EDCI/HOBt to form amide bonds .
  • Step 3 : Structural confirmation via mass spectrometry (MS) and ¹H NMR , with characteristic peaks for the methylpiperazine group (e.g., m/z 198 [M + H]+ in MS) and aromatic protons in NMR .

Q. How are X-ray crystallography and NMR spectroscopy employed to confirm the molecular structure of this compound?

  • X-ray crystallography resolves the crystal packing and stereochemistry. For example, dihedral angles between pyrimidine rings and substituents (e.g., 12.8° for phenyl groups) confirm conformational stability .
  • ¹H NMR identifies proton environments, such as aromatic protons (~δ 7.2–8.5 ppm) and methylpiperazine methyl groups (~δ 2.3–2.5 ppm) .
  • MS (ESI+) verifies molecular weight, with key fragments like m/z 452 [M + H]+ observed for cyclized derivatives .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Acetylcholinesterase (AChE) or phosphodiesterase inhibition studies using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
  • Cytotoxicity testing : MTT or SRB assays on cancer cell lines to measure IC₅₀ values .
  • Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities to targets like AChE, with docking scores compared to experimental IC₅₀ data .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and ADMET properties of this compound?

  • Reaction path search algorithms (e.g., AFIR or GRRM) combined with quantum chemical calculations (DFT) predict feasible reaction pathways and transition states, reducing trial-and-error synthesis .
  • ADMET prediction tools (e.g., SwissADME, pkCSM) evaluate solubility, permeability, and toxicity. For example, logP values <5 and PSA <140 Ų suggest favorable blood-brain barrier penetration .
  • Molecular dynamics simulations assess stability in biological membranes, guiding structural modifications for improved bioavailability .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature) to isolate experimental variables .
  • Dose-response curve validation : Repeat assays with controlled reagent purity (e.g., HPLC >98%) and cell line authentication .
  • Structural-activity relationships (SAR) : Correlate substituent effects (e.g., methylpiperazine vs. ethylpiperazine) with activity trends using multivariate regression .

Q. What strategies are employed to enhance synthetic yield while controlling stereochemistry?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (1R,4R)-cyclohexan-1-amine) to enforce stereoselectivity during coupling reactions .
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like Mannich reactions .
  • Crystallization-induced diastereomer resolution : Separate diastereomers via selective crystallization in polar solvents (e.g., ethanol/water mixtures) .

Q. How is the compound’s interaction with biological targets characterized at the atomic level?

  • Crystallographic studies : Resolve ligand-protein complexes (e.g., with phosphodiesterases) to identify hydrogen bonds (e.g., N–H⋯O) and hydrophobic pockets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic driving forces .
  • Fluorescence polarization assays : Measure displacement of fluorescent probes (e.g., FITC-labeled ATP) to determine Kd values .

Methodological Considerations

  • Data reproducibility : Ensure synthetic protocols include detailed reaction conditions (e.g., inert atmosphere, solvent purity) to minimize batch variability .
  • Cross-validation : Combine computational predictions (e.g., docking scores) with experimental data (e.g., IC₅₀) to refine SAR models .
  • Ethical compliance : Adhere to guidelines for in vitro studies, avoiding unapproved in vivo applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.